molecular formula C5H10Cl2N2O B1434433 [1-(1,3-Oxazol-5-yl)ethyl]amine CAS No. 2098098-64-5

[1-(1,3-Oxazol-5-yl)ethyl]amine

Cat. No.: B1434433
CAS No.: 2098098-64-5
M. Wt: 185.05 g/mol
InChI Key: SBKUUDGLAUQIDH-UHFFFAOYSA-N
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Description

[1-(1,3-Oxazol-5-yl)ethyl]amine: is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Biochemical Analysis

Biochemical Properties

[1-(1,3-Oxazol-5-yl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity. The specific nature of these interactions can vary, but they generally involve non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been reported to modulate pathways involved in cell proliferation and apoptosis . By interacting with key signaling molecules, this compound can alter the expression of genes involved in these processes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding often involves the formation of non-covalent interactions, which can induce conformational changes in the target molecule . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of oxazole derivatives can vary depending on environmental conditions such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its potential therapeutic and toxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites . The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for [1-(1,3-Oxazol-5-yl)ethyl]amine typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(1,3-Oxazol-5-yl)ethyl]amine can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the oxazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Functionalized oxazole derivatives.

Comparison with Similar Compounds

Uniqueness:

    [1-(1,3-Oxazol-5-yl)ethyl]amine: stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(1,3-oxazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKUUDGLAUQIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CO1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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